Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15958511
InChI: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15958511

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate -

Specification

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
IUPAC Name tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h13H,4-8H2,1-3H3
Standard InChI Key KGDIQRWPVTZLHI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CO

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a hydroxymethylphenyl moiety. The Boc group enhances steric protection of the amine, while the hydroxymethyl group introduces reactivity for further derivatization. The IUPAC name, tert-butyl 4-[3-(hydroxymethyl)phenyl]piperazine-1-carboxylate, reflects this substitution pattern .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC16H24N2O3\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_3
Molecular Weight292.37 g/mol
CAS Number261925-88-6
Boiling PointNot reported
StabilityStable under standard conditions; decomposes under extreme pH/temperature

Synthesis Methodologies

Conventional Synthesis

A common route involves reacting 4-[3-(methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid tert-butyl ester under basic hydrolysis conditions. This method replaces the methoxy group with a hydroxymethyl moiety, though yields and purity vary with reaction parameters .

Photocatalytic Synthesis

A novel approach described in Patent CN108558792B utilizes visible-light photocatalysis for efficient one-step synthesis .

Reaction Conditions:

  • Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate

  • Catalyst: Acridine salt (0.1 equiv)

  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv)

  • Solvent: Anhydrous dichloroethane

  • Conditions: Oxygen atmosphere, blue LED irradiation (10 hours)

  • Yield: 95%

Table 2: Comparative Synthesis Routes

MethodReactantsCatalystYieldAdvantages
Hydrolysis Methoxycarbonyl precursorBase~70%Simplicity
Photocatalysis 2-Aminopyridine, Boc-piperazineAcridine salt95%High yield, minimal byproducts

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition under prolonged exposure to temperatures >150°C or extreme pH (<2 or >12) .

Spectroscopic Data

While explicit spectral data (e.g., 1H^1\text{H}-NMR, IR) are unavailable in the provided sources, analogs such as tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate (CAS VC15878732) show characteristic Boc group signals at δ 1.45 ppm (singlet, 9H) and hydroxymethyl protons at δ 3.65 ppm.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

Piperazine derivatives are pivotal in designing kinase inhibitors and serotonin receptor modulators. The hydroxymethyl group enables conjugation with pharmacophores, enhancing drug-target interactions.

Biological Activity

Though direct pharmacological data are scarce, structural analogs demonstrate activity against:

  • G protein-coupled receptors (GPCRs): Modulate neurotransmitter signaling.

  • Enzymatic targets: Inhibit proteases and kinases via hydrogen bonding .

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